molecular formula C11H14ClN3 B11884049 3,7-Dimethyl-2-hydrazinoquinoline hydrochloride CAS No. 1170974-94-3

3,7-Dimethyl-2-hydrazinoquinoline hydrochloride

Cat. No.: B11884049
CAS No.: 1170974-94-3
M. Wt: 223.70 g/mol
InChI Key: DJINCPOAUWPTND-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethyl-2-hydrazinoquinoline hydrochloride typically involves the reaction of 3,7-dimethylquinoline with hydrazine hydrate in the presence of a suitable solvent and catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyl-2-hydrazinoquinoline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can modify the hydrazino group to form different amine derivatives.

    Substitution: The hydrazino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, amine derivatives, and substituted quinoline compounds .

Scientific Research Applications

3,7-Dimethyl-2-hydrazinoquinoline hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,7-Dimethyl-2-hydrazinoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7-Dimethyl-2-hydrazinoquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

1170974-94-3

Molecular Formula

C11H14ClN3

Molecular Weight

223.70 g/mol

IUPAC Name

(3,7-dimethylquinolin-2-yl)hydrazine;hydrochloride

InChI

InChI=1S/C11H13N3.ClH/c1-7-3-4-9-6-8(2)11(14-12)13-10(9)5-7;/h3-6H,12H2,1-2H3,(H,13,14);1H

InChI Key

DJINCPOAUWPTND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=N2)NN)C.Cl

Origin of Product

United States

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